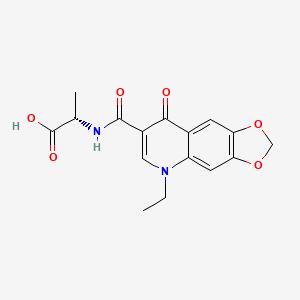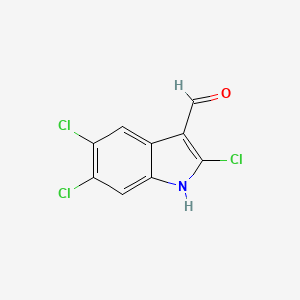![molecular formula C15H8N2O2 B3057447 5H-pyrido[3,4-b]carbazole-5,11(10H)-dione CAS No. 80757-41-1](/img/structure/B3057447.png)
5H-pyrido[3,4-b]carbazole-5,11(10H)-dione
Vue d'ensemble
Description
5H-pyrido[3,4-b]carbazole-5,11(10H)-dione is a tetracyclic compound known for its significant biological activity. This compound is part of the pyridocarbazole family, which includes several derivatives with notable pharmacological properties. The structure of this compound consists of a fused ring system that includes both pyridine and carbazole moieties, making it a complex and interesting molecule for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-pyrido[3,4-b]carbazole-5,11(10H)-dione typically involves multi-step organic reactions. One common method includes the transformation of 6H-pyrido[4,3-b]carbazole derivatives through oxidation and cyclization reactions. For instance, the compound can be synthesized by the oxidation of 6H-pyrido[4,3-b]carbazole using reagents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in organic synthesis techniques and the development of more efficient catalytic processes may facilitate its large-scale production in the future.
Analyse Des Réactions Chimiques
Types of Reactions
5H-pyrido[3,4-b]carbazole-5,11(10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted pyridocarbazole compounds with different functional groups.
Applications De Recherche Scientifique
5H-pyrido[3,4-b]carbazole-5,11(10H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Mécanisme D'action
The mechanism of action of 5H-pyrido[3,4-b]carbazole-5,11(10H)-dione involves several molecular targets and pathways:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.
Topoisomerase II Inhibition: By inhibiting topoisomerase II, the compound prevents the relaxation of supercoiled DNA, leading to DNA damage and cell death.
Kinase Inhibition: Some derivatives of the compound have been shown to inhibit specific kinases, affecting cell signaling pathways.
Comparaison Avec Des Composés Similaires
5H-pyrido[3,4-b]carbazole-5,11(10H)-dione can be compared with other pyridocarbazole compounds such as:
Isoellipticine: A structural isomer of ellipticine with similar biological activities.
Olivacine: A related compound with anti-tumor properties, differing in its substitution pattern on the carbazole ring.
The uniqueness of this compound lies in its specific structural features and the distinct biological activities it exhibits, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
10H-pyrido[3,4-b]carbazole-5,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O2/c18-14-8-5-6-16-7-10(8)15(19)13-12(14)9-3-1-2-4-11(9)17-13/h1-7,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDCMZPMCMZQJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)C4=C(C3=O)C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463448 | |
| Record name | 5H-pyrido[3,4-b]carbazole-5,11(10H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80757-41-1 | |
| Record name | 5H-pyrido[3,4-b]carbazole-5,11(10H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-Bromospiro[cyclopentane-1,9'-fluorene]](/img/structure/B3057364.png)








![Acetic acid, [(2-ethylhexyl)oxy]-](/img/structure/B3057379.png)

![Diethyl N-{2-chloro-4-[(prop-2-yn-1-yl)amino]benzoyl}-L-glutamate](/img/structure/B3057381.png)


